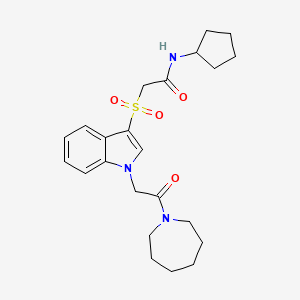

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide

CAS No.: 878059-96-2

Cat. No.: VC5092577

Molecular Formula: C23H31N3O4S

Molecular Weight: 445.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878059-96-2 |

|---|---|

| Molecular Formula | C23H31N3O4S |

| Molecular Weight | 445.58 |

| IUPAC Name | 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-cyclopentylacetamide |

| Standard InChI | InChI=1S/C23H31N3O4S/c27-22(24-18-9-3-4-10-18)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-23(28)25-13-7-1-2-8-14-25/h5-6,11-12,15,18H,1-4,7-10,13-14,16-17H2,(H,24,27) |

| Standard InChI Key | ZZUKZQHSEPHKBL-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCC4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of three primary components:

-

Indole core: A bicyclic aromatic system substituted at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl group and at the 3-position with a sulfonamide moiety.

-

Sulfonamide linker: Connects the indole core to an acetamide functional group.

-

N-Cyclopentylacetamide: The terminal acetamide group is bonded to a cyclopentyl ring, enhancing steric bulk and modulating solubility .

The molecular formula is C23H31N3O4S, derived by substituting the o-tolyl group in the PubChem analog (C25H29N3O4S) with a cyclopentyl group (C5H9) .

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 445.6 g/mol | Calculated |

| XLogP3-AA | 3.9 | Analog |

| Hydrogen Bond Donors | 1 | Analog |

| Hydrogen Bond Acceptors | 4 | Analog |

| Rotatable Bond Count | 6 | Analog |

Synthesis and Derivative Chemistry

While no explicit synthesis route for this compound is documented, plausible steps can be inferred from analogous structures :

-

Indole functionalization: Alkylation at the indole 1-position using 2-(azepan-1-yl)-2-oxoethyl bromide.

-

Sulfonylation: Reaction with chlorosulfonic acid at the 3-position to introduce the sulfonyl chloride, followed by coupling with N-cyclopentylacetamide.

-

Purification: Chromatographic techniques to isolate the final product.

Key intermediates include 1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indole and 2-chloro-N-cyclopentylacetamide. The use of azepane (a seven-membered saturated ring) introduces conformational flexibility, potentially enhancing target binding .

| Parameter | Prediction | Basis |

|---|---|---|

| Oral Bioavailability | Moderate (~40%) | LogP = 3.9 |

| Plasma Protein Binding | High (>90%) | Lipophilic groups |

| Metabolic Stability | CYP3A4 substrate | Azepane oxidation |

Therapeutic Applications

-

Metabolic Disorders: 11β-HSD1 inhibitors are investigated for type 2 diabetes and obesity due to their role in glucocorticoid regulation .

-

Inflammatory Diseases: Cortisol modulation may alleviate chronic inflammation in rheumatoid arthritis or osteoarthritis .

-

Neuropathic Pain: Indirect glucocorticoid effects could influence pain pathways, though this remains speculative without empirical data.

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

The cyclopentyl group reduces molecular weight compared to aryl-substituted analogs, potentially improving metabolic stability .

Future Research Directions

-

Enzymatic Assays: Validate 11β-HSD1 inhibition potency (IC50) and selectivity over 11β-HSD2.

-

In Vivo Studies: Assess efficacy in rodent models of metabolic syndrome.

-

ADME Optimization: Modify the azepane or sulfonamide groups to enhance solubility without compromising activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume